molecular formula C10H16O B13546986 1-Cycloheptylprop-2-en-1-one

1-Cycloheptylprop-2-en-1-one

Cat. No.: B13546986
M. Wt: 152.23 g/mol
InChI Key: GGBFIZHJQIYGFV-UHFFFAOYSA-N
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Description

1-Cycloheptylprop-2-en-1-one is a cyclic enone characterized by a seven-membered cycloheptyl ring attached to a propenone moiety (CH₂=C(O)–). Based on analogous compounds (e.g., 1-(1-cyclohexenyl)-2-methylpropan-1-one, CAS 56922-88-4 ), the molecular formula is inferred as C₁₀H₁₄O, with a molar mass of 150.22 g/mol. Its synthesis likely involves cycloketone functionalization via methods such as aldol condensation or transition-metal-catalyzed coupling, as described in enone synthesis studies .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-cycloheptylprop-2-en-1-one

InChI

InChI=1S/C10H16O/c1-2-10(11)9-7-5-3-4-6-8-9/h2,9H,1,3-8H2

InChI Key

GGBFIZHJQIYGFV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cycloheptylprop-2-en-1-one can be synthesized through several methods. One common approach involves the aldol condensation of cycloheptanone with acrolein in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired enone product after purification.

Industrial Production Methods: In an industrial setting, the production of 1-Cycloheptylprop-2-en-1-one may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of green solvents may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.

    Reduction: Reduction of the enone can yield saturated ketones or alcohols, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The α,β-unsaturated carbonyl system allows for nucleophilic addition reactions, where nucleophiles such as amines or thiols can add to the β-carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, Grignard reagents

Major Products Formed:

    Oxidation: Carboxylic acids, epoxides

    Reduction: Saturated ketones, alcohols

    Substitution: β-substituted enones

Scientific Research Applications

1-Cycloheptylprop-2-en-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Cycloheptylprop-2-en-1-one involves its reactivity as an α,β-unsaturated carbonyl compound. The conjugated system allows for nucleophilic addition at the β-carbon, facilitating various chemical transformations. The compound can interact with biological molecules, potentially inhibiting or modifying enzyme activity through covalent bonding with active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features
1-Cycloheptylprop-2-en-1-one* N/A C₁₀H₁₄O 150.22 Cycloheptyl ring, α,β-unsaturated ketone
1-(1-Cyclohexenyl)-2-methylpropan-1-one 56922-88-4 C₁₀H₁₆O 152.23 Cyclohexenyl ring, methyl substituent
1-Phenylprop-2-en-1-one 768-03-6 C₉H₈O 132.16 Phenyl group, α,β-unsaturated ketone
2-Cyclohepten-1-one 1121-66-0 C₇H₁₀O 110.15 Cycloheptenone ring (non-conjugated enone)
1-(1-Phenylcyclopentyl)prop-2-en-1-one 1496940-28-3 C₁₄H₁₆O 200.28 Cyclopentyl-phenyl hybrid, enone system
(2E)-3-Mesityl-1-phenylprop-2-en-1-one 65138-74-1 C₁₈H₁₈O 250.33 Mesityl and phenyl groups, conjugated enone

*Inferred properties based on analogs.

Key Observations:

Ring Size and Reactivity :

  • The cycloheptyl group in 1-Cycloheptylprop-2-en-1-one introduces steric bulk compared to smaller rings (e.g., cyclohexenyl in or cyclopentyl in ). This may reduce reactivity in nucleophilic additions due to hindered access to the carbonyl carbon.
  • 2-Cyclohepten-1-one (CAS 1121-66-0 ) lacks conjugation between the double bond and ketone, contrasting with the α,β-unsaturated system in 1-Cycloheptylprop-2-en-1-one.

Substituent Effects: Phenyl-substituted enones (e.g., 1-Phenylprop-2-en-1-one, CAS 768-03-6 ) exhibit enhanced conjugation and UV absorption due to the aromatic ring, whereas alkyl-substituted analogs (e.g., ) prioritize steric effects. The mesityl group in (2E)-3-Mesityl-1-phenylprop-2-en-1-one further increases steric hindrance and electron-donating effects, altering reaction pathways in catalysis.

Synthetic Applications: Cycloheptyl derivatives are less common in literature compared to cyclohexenyl or phenyl analogs. However, methods from Edwards and Rubin (2015) on enone synthesis could be adapted for its preparation. 1-Phenylprop-2-en-1-one is widely used as a Michael acceptor in organic synthesis , whereas bulkier analogs like 1-Cycloheptylprop-2-en-1-one may favor selective reactions under high-temperature or catalytic conditions.

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